N-(2,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and thiophene rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-N-{[(2-FURANYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- N-(2,4-DIMETHYLPHENYL)-N-{[(2-THIENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-(2,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrimidine ring with both furan and thiophene rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N4O4S2 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O4S2/c1-16-8-9-20(17(2)12-16)26-23(29)22-21(13-25-24(27-22)34(3,30)31)28(14-18-6-4-10-32-18)15-19-7-5-11-33-19/h4-13H,14-15H2,1-3H3,(H,26,29) |
InChI Key |
YRPBATQPZDDLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CS4)S(=O)(=O)C)C |
Origin of Product |
United States |
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